![molecular formula C17H18ClNO2S B5866726 N-(3-chloro-4-methoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide CAS No. 6437-27-0](/img/structure/B5866726.png)
N-(3-chloro-4-methoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide
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Overview
Description
N-(3-chloro-4-methoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide, also known as CMMD, is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. CMMD is a member of the thioacetamide family, which is known for its diverse biological activities.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide is not fully understood. However, studies have shown that it inhibits the activity of several enzymes involved in the inflammatory and cancer pathways. This compound has been found to inhibit the production of inflammatory cytokines and chemokines. It also induces apoptosis in cancer cells by activating the caspase pathway. This compound may also modulate the activity of ion channels and receptors in the nervous system.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species and lipid peroxidation in cells. This compound also increases the activity of antioxidant enzymes such as superoxide dismutase and catalase. It has been found to improve mitochondrial function and reduce oxidative stress in cells. This compound also reduces the levels of pro-inflammatory cytokines and chemokines in animal models of inflammation.
Advantages and Limitations for Lab Experiments
N-(3-chloro-4-methoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. This compound has been extensively studied, and its properties are well characterized. It has a low toxicity profile and can be used at high concentrations in vitro and in vivo. However, the limitations of this compound include its poor solubility in water and its potential to form aggregates in solution. These limitations can be overcome by using appropriate solvents and surfactants.
Future Directions
There are several future directions for the study of N-(3-chloro-4-methoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide. One direction is to investigate its potential as a drug for the treatment of cancer and neurodegenerative diseases. Another direction is to study the mechanism of action of this compound in more detail. The development of new synthetic methods for this compound and its derivatives is also an area of interest. The use of this compound in combination with other drugs or therapies is another direction for future research. Overall, the study of this compound has the potential to lead to the development of new drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide involves the reaction of 3-chloro-4-methoxyaniline with 2-methylbenzyl mercaptan in the presence of acetic anhydride and triethylamine. The resulting intermediate is then treated with acetic acid to obtain the final product. The synthesis method of this compound has been optimized to improve the yield and purity of the compound. The purity of this compound is essential for its use in scientific research.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial activities. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease. This compound has the potential to be developed as a new drug for the treatment of various diseases.
properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2S/c1-12-5-3-4-6-13(12)10-22-11-17(20)19-14-7-8-16(21-2)15(18)9-14/h3-9H,10-11H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUHCJVJZCPMPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSCC(=O)NC2=CC(=C(C=C2)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10982924 |
Source
|
Record name | N-(3-Chloro-4-methoxyphenyl)-2-{[(2-methylphenyl)methyl]sulfanyl}ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10982924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6437-27-0 |
Source
|
Record name | N-(3-Chloro-4-methoxyphenyl)-2-{[(2-methylphenyl)methyl]sulfanyl}ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10982924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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